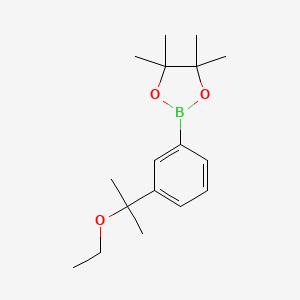![molecular formula C19H31ClN6O5S B13993668 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid CAS No. 50507-90-9](/img/structure/B13993668.png)
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a triazine ring, a phenoxy group, and an acetamide moiety. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide typically involves multiple steps. One common method starts with the chlorination of 4,6-diamino-1,3,5-triazine to produce 2-chloro-4,6-diamino-1,3,5-triazine . This intermediate is then reacted with a phenoxy derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alkoxides, and bases like sodium carbonate. The reactions are typically carried out in solvents such as dioxane or dichloroethane at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with primary amines can yield various substituted triazines .
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler compound with similar structural features.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
6-Chloro-2,4-diamino-1,3,5-triazine: Another related compound with similar reactivity.
Uniqueness
What sets 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide apart is its combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .
Eigenschaften
CAS-Nummer |
50507-90-9 |
|---|---|
Molekularformel |
C19H31ClN6O5S |
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid |
InChI |
InChI=1S/C17H25ClN6O2.C2H6O3S/c1-5-23(6-2)14(25)10-26-13-8-7-11(9-12(13)18)24-16(20)21-15(19)22-17(24,3)4;1-2-6(3,4)5/h7-9H,5-6,10H2,1-4H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
SVZUBKREKHKWRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)N2C(=NC(=NC2(C)C)N)N)Cl.CCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)


![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)





![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
